molecular formula C19H16ClF3N2O2 B271211 1-benzyl-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxopyrrolidine-3-carboxamide

1-benzyl-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxopyrrolidine-3-carboxamide

Cat. No. B271211
M. Wt: 396.8 g/mol
InChI Key: ZKHNYIRNYKDAFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxopyrrolidine-3-carboxamide, also known as CTTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 1-benzyl-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxopyrrolidine-3-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2 activity, this compound reduces the production of inflammatory mediators such as prostaglandins and leukotrienes, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. Additionally, this compound has been shown to possess anticancer activity, with studies demonstrating its ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-benzyl-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxopyrrolidine-3-carboxamide is its potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory and pain-related disorders. Additionally, this compound has been shown to possess anticancer activity, making it a potential candidate for the development of novel cancer therapeutics. However, one of the limitations of this compound is its relatively low yield in the synthesis process, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for research on 1-benzyl-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxopyrrolidine-3-carboxamide. One area of research is to further elucidate the mechanism of action of this compound, which may lead to the development of more potent and selective inhibitors of COX-2. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, which may pave the way for the development of novel therapeutics for various inflammatory, pain-related, and cancer-related disorders. Finally, research is needed to optimize the synthesis method of this compound, which may lead to higher yields and more efficient production of this promising compound.
Conclusion:
In conclusion, this compound is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. Its potent anti-inflammatory and analgesic properties, as well as its anticancer activity, make it a promising candidate for the development of novel therapeutics for various inflammatory, pain-related, and cancer-related disorders. Further research is needed to fully elucidate the mechanism of action of this compound, determine its safety and efficacy in humans, and optimize its synthesis method.

Synthesis Methods

The synthesis of 1-benzyl-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxopyrrolidine-3-carboxamide involves several steps, including the reaction of 2-chloro-5-(trifluoromethyl)benzaldehyde with benzylamine to form 2-chloro-5-(trifluoromethyl)benzylamine. This intermediate is then reacted with pyrrolidin-3-one to form this compound. The overall yield of this synthesis method is around 30%.

Scientific Research Applications

1-benzyl-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxopyrrolidine-3-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory and pain-related disorders. Additionally, this compound has been shown to possess anticancer activity, making it a potential candidate for the development of novel cancer therapeutics.

properties

Molecular Formula

C19H16ClF3N2O2

Molecular Weight

396.8 g/mol

IUPAC Name

1-benzyl-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H16ClF3N2O2/c20-15-7-6-14(19(21,22)23)9-16(15)24-18(27)13-8-17(26)25(11-13)10-12-4-2-1-3-5-12/h1-7,9,13H,8,10-11H2,(H,24,27)

InChI Key

ZKHNYIRNYKDAFL-UHFFFAOYSA-N

SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl

Origin of Product

United States

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